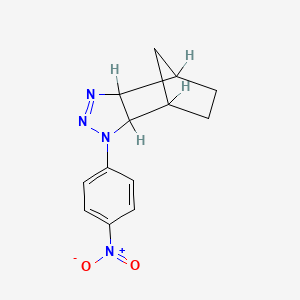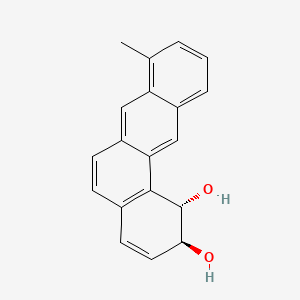
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a member of the benz(a)anthracene family, known for their significant roles in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The purity and yield of the product are critical, and thus, advanced purification techniques like recrystallization and chromatography are employed.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
The major products formed from these reactions include various quinones, fully hydrogenated derivatives, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and other genetic alterations. The compound also affects various signaling pathways within the cell, influencing processes such as cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking hydroxyl groups.
Benz(a)anthracene-7,12-dione: A derivative with ketone groups instead of hydroxyl groups.
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, diacetate, trans-: An acetylated form of the compound.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is unique due to its specific hydroxylation pattern and methyl substitution. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84189-35-5 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(1S,2S)-8-methyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C19H16O2/c1-11-3-2-4-13-10-16-14(9-15(11)13)6-5-12-7-8-17(20)19(21)18(12)16/h2-10,17,19-21H,1H3/t17-,19+/m0/s1 |
InChI-Schlüssel |
SVWMTONRXYHEIV-PKOBYXMFSA-N |
Isomerische SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)[C@@H]([C@H](C=C4)O)O |
Kanonische SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)C(C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


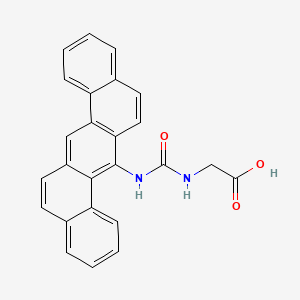
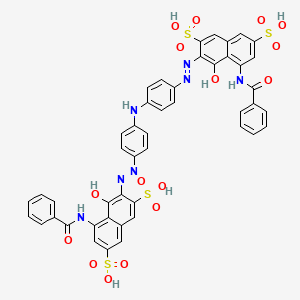

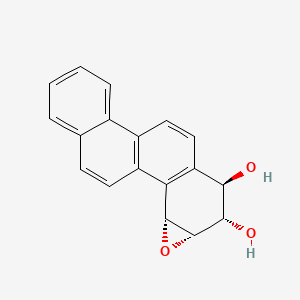
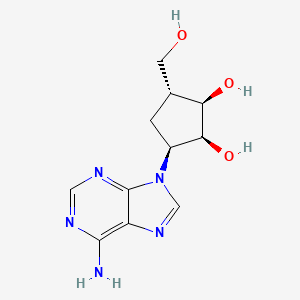
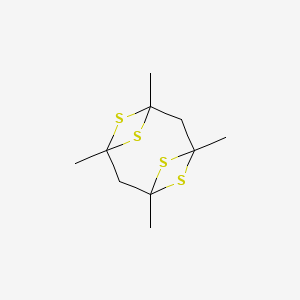
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

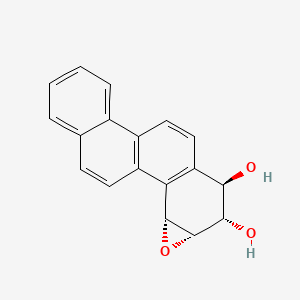
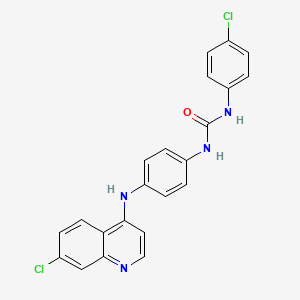

![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)

